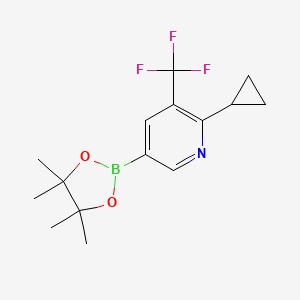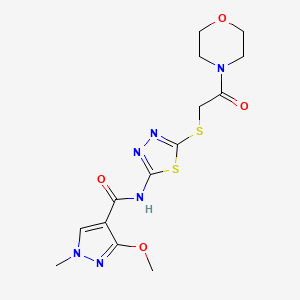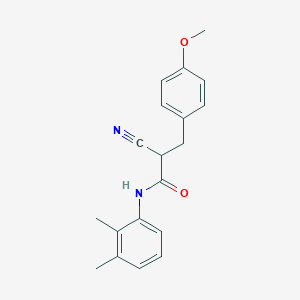
2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide (2CNMP) is a synthetic organic compound with a variety of applications in scientific research and in the lab. It is a colorless solid, soluble in organic solvents, and has a molar mass of 278.26 g/mol. 2CNMP is often used as a reagent in organic synthesis, and has been studied for its potential use in the treatment of a variety of diseases.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- The synthesis of derivatives similar to 2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide is achieved through various chemical reactions, such as the treatment of related diphenylamines with cyanogen chloride or by dehydration of N,N-bis(4-methoxyphenyl)urea. These synthetic routes contribute to the exploration of novel compounds and their potential applications in various fields (Robinson, 1954).
Optical Properties
- Structural variations of 2-cyano acrylamide derivatives, closely related to 2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide, impact their optical properties. Different stacking modes in these compounds result in varied luminescence and photophysical behaviors, which can be essential for developing materials with specific optical characteristics (Song et al., 2015).
Photochemical Reactions
- The photochemistry of compounds structurally similar to 2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide has been a subject of study. Their molecular structures and reactions upon exposure to light provide insights into their potential applications in photochemical processes and material sciences (Fu, Scheffer, & Trotter, 1998).
Molecular Interactions and Crystal Structures
- Studies on similar compounds have focused on their crystal structures and molecular interactions. These investigations offer valuable data for understanding the solid-state properties of these compounds, which is crucial in the development of new materials and pharmaceutical agents (Park et al., 1995).
Electrophilic Substitutions and Catalysis
- Research on electrophilic substitutions and catalytic reactions involving similar compounds can lead to the development of novel synthetic pathways and catalysts. This has implications in organic synthesis, potentially enabling the creation of a wide range of new compounds (David et al., 1995).
Medicinal Chemistry and Drug Design
- While avoiding specific drug-related information, it's noteworthy that the structural framework of 2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide and its derivatives is relevant in medicinal chemistry. Studies have explored the cytotoxicity and biological activity of similar compounds, contributing to drug design and discovery (Gomez-Monterrey et al., 2011).
Quantum Chemical Studies
- Quantum chemical studies on related compounds provide insight into their electronic structures, molecular interactions, and potential pharmacological activities. This area of research is vital for understanding the fundamental properties of these compounds at the molecular level (Otuokere & Amaku, 2015).
Photophysical Studies
- The photophysical properties of compounds structurally similar to 2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide have been studied, highlighting their potential in developing materials with specific fluorescence and light-absorbing properties (Singh & Kanvah, 2001).
Propiedades
IUPAC Name |
2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-4-6-18(14(13)2)21-19(22)16(12-20)11-15-7-9-17(23-3)10-8-15/h4-10,16H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPZWTRCOJJVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3017000.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide](/img/structure/B3017001.png)

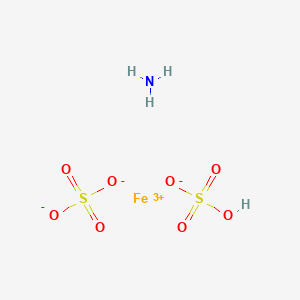
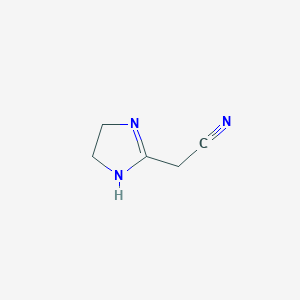
![2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3017007.png)
![Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3017008.png)
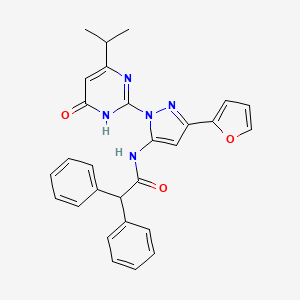
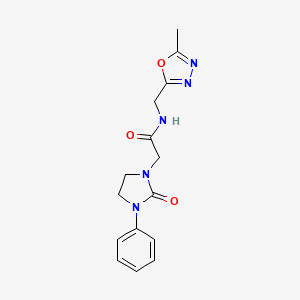
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3017011.png)
